(2-chlorophenyl)(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone
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Overview
Description
The compound (2-chlorophenyl)(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone is a complex organic molecule with a unique structure that includes a quinoline core, a dithiolo ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-chlorophenyl)(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
The dithiolo ring is then introduced through a cyclization reaction involving a suitable dithiol reagent
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Skraup synthesis and the cyclization reactions, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(2-chlorophenyl)(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoline core can be reduced to a tetrahydroquinoline using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, sodium hydride
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Tetrahydroquinoline derivatives
Substitution: Amino or thio-substituted derivatives
Scientific Research Applications
Chemistry
In chemistry, (2-chlorophenyl)(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials with specific properties.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in the design of new drugs. Its quinoline core is known for its biological activity, and the presence of the dithiolo ring and other functional groups could enhance its interaction with biological targets.
Industry
In industry, this compound could be used in the development of new materials with specific electronic or optical properties. Its unique structure could make it a valuable component in the design of new polymers or other advanced materials.
Mechanism of Action
The mechanism of action of (2-chlorophenyl)(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone is not fully understood, but it is believed to involve interaction with specific molecular targets in biological systems. The quinoline core is known to interact with various enzymes and receptors, and the presence of the dithiolo ring and other functional groups could enhance these interactions.
Comparison with Similar Compounds
Similar Compounds
- (2-chlorophenyl)(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone
- (2-chlorophenyl)(8-ethoxy-4,4-dimethyl-1-oxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone
- (2-chlorophenyl)(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone
Uniqueness
The uniqueness of this compound lies in its combination of a quinoline core with a dithiolo ring and various functional groups
Properties
Molecular Formula |
C21H18ClNO2S3 |
---|---|
Molecular Weight |
448.0 g/mol |
IUPAC Name |
(2-chlorophenyl)-(8-ethoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone |
InChI |
InChI=1S/C21H18ClNO2S3/c1-4-25-12-9-10-16-14(11-12)17-18(27-28-20(17)26)21(2,3)23(16)19(24)13-7-5-6-8-15(13)22/h5-11H,4H2,1-3H3 |
InChI Key |
ACBJVAVYFVRNML-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(C3=C2C(=S)SS3)(C)C)C(=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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